

Spectroscopic and Characterization Guide: Methyltetrazine-PEG8-NH-Boc

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Compound of Interest

Compound Name: Methyltetrazine-PEG8-NH-Boc

Cat. No.: B15340108

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This technical guide provides a comprehensive overview of the expected spectroscopic data and relevant experimental protocols for the characterization of **Methyltetrazine-PEG8-NH-Boc**. This molecule is a key heterobifunctional linker used in bioconjugation and drug delivery, enabling the connection of a methyltetrazine moiety to a primary amine via a flexible polyethylene glycol (PEG) spacer. While specific raw spectral data for this compound is not readily available in public databases, this guide outlines the expected analytical results based on its known structure, alongside detailed methodologies for researchers to perform their own characterization.

Chemical Structure and Properties

- IUPAC Name: tert-butyl (2-(2-(2-(2-(2-(2-(2-((6-methyl-1,2,4,5-tetrazin-3-yl)methoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate
- Molecular Formula: C₃₄H₅₆N₆O₁₁
- Molecular Weight: 724.85 g/mol
- CAS Number: 2143968-21-0

Mass Spectrometry Data

Mass spectrometry is a critical technique for confirming the molecular weight and purity of **Methyltetrazine-PEG8-NH-Boc**. High-resolution mass spectrometry (HRMS) is recommended

to confirm the elemental composition.

Table 1: Expected Mass Spectrometry Data

Ion Species	Calculated m/z
[M+H] ⁺	725.4138
[M+Na] ⁺	747.3957
[M+K] ⁺	763.3697
[M+NH ₄] ⁺	742.4404
[M-Boc+H] ⁺	625.3611

M refers to the neutral molecule C₃₄H₅₆N₆O₁₁.

Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and purity of **Methyltetrazine-PEG8-NH-Boc**.

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Methyltetrazine-PEG8-NH-Boc** in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
 - Dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for infusion, typically 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
- Instrument Setup (Positive Ion Mode ESI):
 - Capillary Voltage: 3.5 - 4.5 kV
 - Cone Voltage: 20 - 40 V

- Source Temperature: 100 - 120 °C
- Desolvation Temperature: 250 - 350 °C
- Desolvation Gas Flow (N₂): 600 - 800 L/hr
- Mass Range: 100 - 1500 m/z
- Data Acquisition:
 - Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.
 - Acquire data in full scan mode. For increased confidence, perform tandem MS (MS/MS) on the parent ion to observe characteristic fragmentation patterns.
- Data Analysis:
 - Process the acquired spectrum to identify the peaks corresponding to the expected ion species (e.g., [M+H]⁺, [M+Na]⁺).
 - Compare the measured m/z values to the calculated values to confirm the identity of the compound. The mass accuracy should be within 5 ppm for HRMS.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the chemical structure of **Methyltetrazine-PEG8-NH-Boc**. ¹H NMR will confirm the presence of key functional groups and the PEG chain, while ¹³C NMR will provide information on the carbon framework.

Table 2: Expected ¹H NMR Chemical Shifts

Protons	Chemical Shift (δ , ppm)	Multiplicity	Integration
Boc (tert-butyl)	~1.44	s	9H
PEG backbone (-O-CH ₂ -CH ₂ -O-)	~3.64	m	32H
-CH ₂ -NH-Boc	~3.35	t	2H
Tetrazine-CH ₃	~3.05	s	3H
Tetrazine-CH ₂ -O-	~4.70	s	2H
Aromatic protons (if present on linker)	7.0 - 8.5	m	-
NH-Boc	~5.0 (broad)	s	1H

Chemical shifts are approximate and can vary depending on the solvent and concentration.

Experimental Protocol: NMR Spectroscopy

Objective: To confirm the chemical structure of **Methyltetrazine-PEG8-NH-Boc**.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

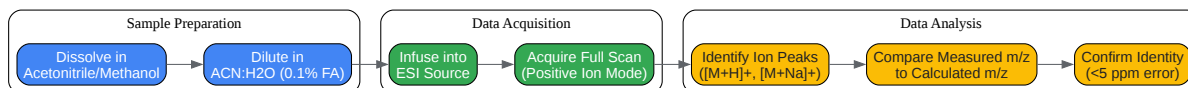
Procedure:

- Sample Preparation:
 - Dissolve 5-10 mg of **Methyltetrazine-PEG8-NH-Boc** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Tune and shim the spectrometer to the prepared sample.

- Set the appropriate spectral width and number of scans for both ^1H and ^{13}C NMR experiments.
- Data Acquisition:
 - Acquire a ^1H NMR spectrum.
 - Acquire a ^{13}C NMR spectrum.
 - For more detailed structural analysis, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
- Data Analysis:
 - Process the spectra (Fourier transform, phase correction, and baseline correction).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Assign the chemical shifts to the corresponding protons and carbons in the molecule based on expected values and coupling patterns.

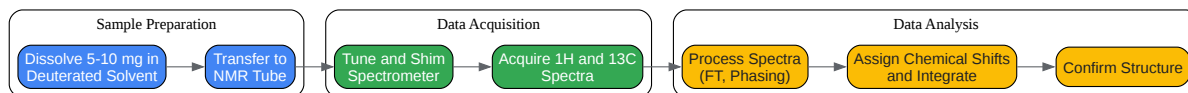
Visualized Workflows and Molecular Structure

The following diagrams illustrate the experimental workflows for the characterization of **Methyltetrazine-PEG8-NH-Boc** and the logical relationship of its components.



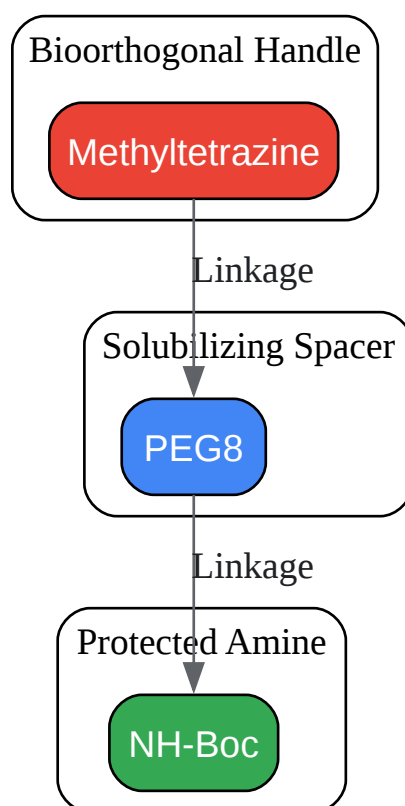
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Caption: Mass Spectrometry Workflow



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Caption: NMR Spectroscopy Workflow



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Caption: Functional Components of the Molecule

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